N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

説明

Systematic Nomenclature and Molecular Formula

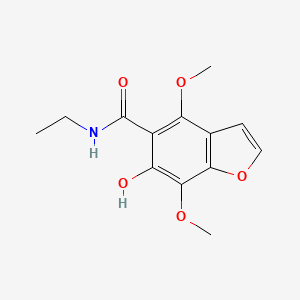

N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide is a substituted benzofuran derivative characterized by a fused benzene and furan ring system. Its systematic IUPAC name, N-ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide , reflects the positions and types of substituents on the benzofuran scaffold. The molecular formula, C₁₃H₁₅NO₅ , corresponds to a molecular weight of 265.26 g/mol . Key structural features include:

- A hydroxyl group (-OH) at position 6

- Methoxy groups (-OCH₃) at positions 4 and 7

- A carboxamide group (-CONH₂) at position 5, with an ethyl substituent on the amide nitrogen

The compound’s structural identity is summarized in Table 1.

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide |

| Molecular Formula | C₁₃H₁₅NO₅ |

| Molecular Weight | 265.26 g/mol |

| CAS Registry Number | 88258-56-4 |

Crystallographic Analysis and Three-Dimensional Conformation

While crystallographic data for N-ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide are not explicitly reported in the available literature, its three-dimensional conformation can be inferred from analogous benzofuran derivatives. The benzofuran core adopts a planar geometry due to aromatic π-electron delocalization, with substituents influencing torsional angles:

- The 6-hydroxy group and 5-carboxamide moiety likely participate in intramolecular hydrogen bonding, stabilizing the molecular conformation.

- Methoxy groups at positions 4 and 7 project outward from the benzofuran plane, minimizing steric hindrance.

- The N-ethyl group on the carboxamide introduces moderate steric bulk, potentially affecting solubility and intermolecular interactions.

Computational modeling (e.g., density functional theory) could predict bond lengths and angles, but experimental X-ray diffraction data remain unavailable for this specific compound.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR spectral features (based on structural analogs):

- Aromatic protons : Resonances between δ 6.5–7.5 ppm (benzofuran ring).

- Methoxy groups : Singlets at δ ~3.8 ppm (4-OCH₃ and 7-OCH₃).

- Hydroxyl proton : A broad singlet at δ ~9.5 ppm (6-OH), subject to exchange broadening.

- N-Ethyl group : A triplet (δ ~1.1 ppm) for the methyl group and a quartet (δ ~3.3 ppm) for the methylene adjacent to the amide nitrogen.

¹³C NMR would reveal:

Infrared (IR) Spectroscopy

Key absorption bands:

特性

CAS番号 |

88258-56-4 |

|---|---|

分子式 |

C13H15NO5 |

分子量 |

265.26 g/mol |

IUPAC名 |

N-ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide |

InChI |

InChI=1S/C13H15NO5/c1-4-14-13(16)8-9(15)12(18-3)11-7(5-6-19-11)10(8)17-2/h5-6,15H,4H2,1-3H3,(H,14,16) |

InChIキー |

FECDYELGRJHAIN-UHFFFAOYSA-N |

正規SMILES |

CCNC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC |

製品の起源 |

United States |

準備方法

Starting Material Preparation

- The synthesis often begins with 6-hydroxy-4,7-dimethoxy-5-benzofurancarboxylic acid methyl ester or related derivatives. This intermediate can be prepared by methylation of 6-formyl-4,7-dihydroxy-5-benzofurancarboxylic acid methyl ester using methyl iodide in acetone with potassium carbonate as base, followed by purification via silica gel chromatography.

Alkylation to Introduce the N-Ethyl Group

- The key step to introduce the N-ethyl substituent on the carboxamide involves alkylation of the amide nitrogen. This is achieved by reacting the benzofuran carboxamide intermediate with ethyl iodide in the presence of potassium carbonate in refluxing acetone for 24 hours. The reaction mixture is then worked up by extraction and chromatographic purification to isolate the N-ethyl derivative.

Amide Formation

- The carboxylic acid or ester precursor is converted to the corresponding carboxamide by treatment with ammonium salts or ammonia solutions, often using oxalyl chloride to activate the acid to the acid chloride intermediate, which then reacts with ethylamine to form the N-ethyl carboxamide.

Functional Group Modifications

Hydroxy and methoxy groups at positions 6, 4, and 7 are introduced or preserved through selective methylation and demethylation steps. For example, methylation of hydroxy groups can be performed using dimethyl sulfate or methyl iodide under basic conditions.

Bromination or other halogenation reactions on the benzofuran ring are carried out under controlled conditions using N-bromosuccinimide (NBS) or molecular bromine in solvents like ethanol or chloroform to avoid over-substitution and to obtain specific derivatives.

Cyclization and Ring Closure

- Dieckmann cyclization under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran) is used to form the benzofuran ring system from appropriate precursors.

Purification and Characterization

Purification is typically achieved by silica gel column chromatography using mixtures of ethyl acetate and trichloromethane or chloroform as eluents.

Structural confirmation and purity assessment are performed using nuclear magnetic resonance (1H NMR, 13C NMR), mass spectrometry (ESI-MS), and elemental analysis.

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Methylation | Methyl iodide, acetone, K2CO3, reflux | Methylation of hydroxy groups on benzofuran |

| 2 | Esterification | Acid + methanol or diazoalkane in ether | Formation of methyl ester precursor |

| 3 | Amide formation | Oxalyl chloride, ethylamine | Conversion of acid/ester to N-ethyl carboxamide |

| 4 | Alkylation | Ethyl iodide, K2CO3, acetone, reflux 24 h | Introduction of N-ethyl group on amide nitrogen |

| 5 | Cyclization (Dieckmann) | Potassium tert-butoxide, THF, reflux | Formation of benzofuran ring |

| 6 | Halogenation (optional) | NBS or Br2, ethanol or chloroform | Selective bromination on benzofuran ring |

| 7 | Purification | Silica gel chromatography, ethyl acetate/chloroform | Isolation of pure compound |

The use of potassium carbonate as a base in alkylation steps provides good yields and selectivity for N-ethyl substitution without over-alkylation.

Refluxing in acetone or acetonitrile solvents enhances reaction rates and product purity.

The Dieckmann cyclization under basic conditions is critical for efficient ring closure, with tetrahydrofuran as the preferred solvent due to its ability to dissolve reactants and stabilize intermediates.

Bromination reactions require careful control of solvent and reagent to avoid mixtures of products; ethanol as solvent with NBS provides better selectivity than carbon tetrachloride or chloroform.

Spectroscopic data confirm the presence of hydroxy and methoxy groups and the successful formation of the N-ethyl carboxamide moiety, which is essential for biological activity.

The preparation of N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide involves a multi-step synthetic route starting from benzofuran carboxylic acid derivatives. Key steps include methylation, esterification, amide formation, N-ethyl alkylation, and cyclization. Optimization of reaction conditions such as choice of base, solvent, and temperature is crucial for high yield and purity. The described methods are supported by detailed experimental procedures and analytical data from patents and peer-reviewed research, providing a robust framework for the synthesis of this compound for further pharmacological studies.

化学反応の分析

Types of Reactions

N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, borane, or catalytic hydrogenation.

Substitution: Sodium hydride, alkyl halides, or other nucleophiles under appropriate conditions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

科学的研究の応用

N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, dyes, and other industrial chemicals.

作用機序

The mechanism of action of N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.

類似化合物との比較

Similar Compounds

- N-Butyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide

- N-Benzyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide

- 6-Hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid

Uniqueness

N-Ethyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is unique due to the specific combination of ethyl, hydroxy, and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

生物活性

N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide is a synthetic compound belonging to the benzofuran family. This class of compounds is recognized for its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. The unique structural features of N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide, particularly the presence of hydroxy and methoxy groups, contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide is with a molecular weight of approximately 253.26 g/mol. The compound features a benzofuran core with specific substituents that enhance its reactivity and biological interactions.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide. The compound has shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0098 mg/mL |

| Salmonella typhi | 0.039 mg/mL |

These results indicate that the compound exhibits potent antibacterial activity comparable to standard antibiotics .

Antifungal Activity

In addition to its antibacterial properties, N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide has demonstrated antifungal activity against strains such as Candida albicans.

Table 2: Antifungal Activity of N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.0048 mg/mL |

| Fusarium oxysporum | 0.039 mg/mL |

The antifungal activity highlights the compound's potential as a therapeutic agent in treating fungal infections .

The biological activity of N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide can be attributed to its ability to interact with specific molecular targets within microbial cells. The hydroxy and methoxy groups enhance binding affinity to bacterial enzymes and receptors, leading to disruption of critical metabolic pathways .

Case Studies

A recent study evaluated the effectiveness of this compound in vivo using animal models infected with Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, suggesting its potential for clinical application in infectious diseases .

Another investigation focused on the compound's cytotoxic effects on cancer cell lines. It was found to induce apoptosis in human cancer cells through the activation of intrinsic pathways, indicating its promise as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide, and how can purity be validated?

- Methodological Answer : Begin with benzofuran ring synthesis via cyclization of substituted phenols, followed by regioselective methoxylation at positions 4 and 6. Introduce the carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation). Validate purity using HPLC (≥98% threshold) with UV detection at λmax ~255 nm (common for benzofuran derivatives) . Confirm structural integrity via -NMR (e.g., methoxy singlet integration at δ 3.8–4.0 ppm) and high-resolution mass spectrometry (HRMS).

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

- Thermal stability : Store at 40°C/75% RH for 6 months, with periodic sampling.

- Photostability : Expose to UV-Vis light (ICH Q1B) and monitor degradation via HPLC.

- Long-term stability : Use -20°C storage (as recommended for structurally related compounds) and assess every 12 months . Compare degradation products using LC-MS to identify hydrolytic or oxidative pathways.

Q. What analytical techniques are critical for characterizing the hydroxy and methoxy substituents in this compound?

- Methodological Answer : Use -NMR to distinguish methoxy (δ 55–60 ppm) and hydroxy (δ 160–170 ppm for deprotonated form) carbons. For hydroxy group confirmation, perform deuterium exchange experiments in DO or pH-dependent UV shifts. IR spectroscopy can further validate O-H stretches (~3200–3600 cm) if crystallized without solvation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Orthogonal assays : Validate receptor binding (e.g., SPR) alongside functional assays (e.g., cAMP inhibition).

- Metabolic interference : Test in hepatocyte models to rule out metabolite-driven activity.

- Statistical rigor : Apply Bland-Altman analysis to compare inter-assay variability and identify systemic biases . Document all protocols in line with academic writing standards for reproducibility .

Q. What computational strategies are recommended to predict the pharmacokinetic profile of this benzofuran derivative?

- Methodological Answer :

- In silico modeling : Use QSPR models for logP (predict ~2.5–3.5 due to methoxy/hydroxy balance) and SwissADME for bioavailability predictions.

- Metabolism prediction : Employ cytochrome P450 docking simulations (e.g., CYP3A4/2D6) to identify potential metabolic hotspots.

- Validation : Cross-reference with in vitro microsomal stability data to refine predictions .

Q. How should researchers design a structure-activity relationship (SAR) study for analogs of this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with varying methoxy/hydroxy patterns (e.g., 6-methoxy instead of 6-hydroxy) to assess electronic effects.

- Substituent libraries : Use parallel synthesis for N-ethyl group replacements (e.g., N-propyl, N-aryl).

- Data analysis : Apply multivariate regression (e.g., PLS) to correlate substituent parameters (Hammett σ, π-values) with activity .

Methodological Notes

- Literature Review : Systematically catalog prior work on benzofuran carboxamides using databases like SciFinder, focusing on synthetic protocols and bioactivity data .

- Experimental Design : Align with academic writing frameworks (e.g., IMRaD structure) to ensure clarity in objectives, methods, and statistical analyses .

- Data Reporting : Include raw spectral data (NMR, HRMS) in supplementary materials and address contradictions via transparency in limitations sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。